
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that features an anthracene moiety and a pyridine ring connected through an oxalamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of anthracene-9-carboxylic acid with pyridine-2-carboxaldehyde in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with an amine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its ability to form complexes with metal ions, which can then interact with DNA and other biological targets. The anthracene moiety can absorb light and transfer energy to the metal center, leading to the generation of reactive oxygen species (ROS) that can cleave DNA . This photoreactive property makes it a valuable tool in photodynamic therapy and other biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar structure but lacks the oxalamide linkage.
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: Contains a benzimidazole ring instead of a pyridine ring.
Uniqueness
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its combination of an anthracene moiety and a pyridine ring connected through an oxalamide linkage. This structure imparts distinct photophysical and chemical properties that are not observed in similar compounds. Its ability to form metal complexes and participate in photoreactive processes makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H17N3O2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N'-anthracen-9-yl-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-14-17-9-5-6-12-23-17)22(27)25-20-18-10-3-1-7-15(18)13-16-8-2-4-11-19(16)20/h1-13H,14H2,(H,24,26)(H,25,27) |
InChI-Schlüssel |
ILYOPOVFWZETII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2NC(=O)C(=O)NCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


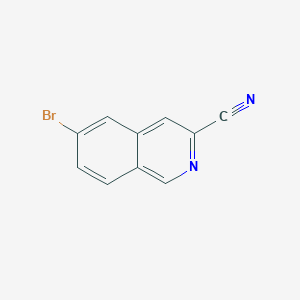
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

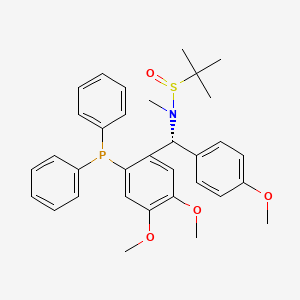
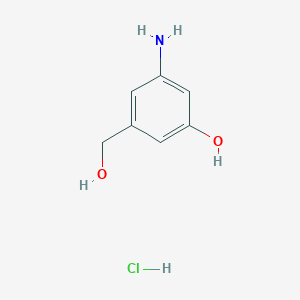


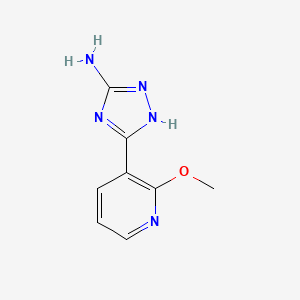
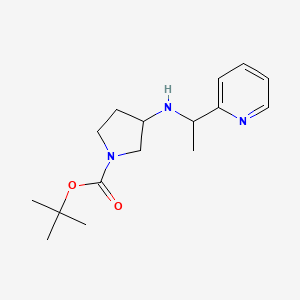

![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
